tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
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Overview
Description
Tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves the formation of the pyrazole and pyridine rings followed by the introduction of the tert-butyl ester and iodine substituents. One common synthetic route starts with the preparation of the pyrazole ring, which is then fused with a pyridine ring. The tert-butyl ester group is introduced through esterification reactions, and the iodine atom is added via halogenation reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
Tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used as a probe in biological assays to study enzyme activity, protein interactions, and cellular pathways.
Industrial Applications: The compound serves as an intermediate in the synthesis of more complex organic molecules, which are used in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
Tert-butyl 3-(chloromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate:
Tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate: This isomer has a different arrangement of the pyrazole and pyridine rings, leading to variations in its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20IN3O2 |
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Molecular Weight |
377.22 g/mol |
IUPAC Name |
tert-butyl 3-iodo-7,7-dimethyl-4,6-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H20IN3O2/c1-12(2,3)19-11(18)17-6-8-9(13(4,5)7-17)15-16-10(8)14/h6-7H2,1-5H3,(H,15,16) |
InChI Key |
OFNQEAKRTWLPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC2=C1NN=C2I)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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